molecular formula C14H19N5O2S B6457651 N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide CAS No. 2548974-99-6

N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide

Cat. No.: B6457651
CAS No.: 2548974-99-6
M. Wt: 321.40 g/mol
InChI Key: JYHYQHLZBVAWNC-UHFFFAOYSA-N
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Description

This compound is a pyrido[3,4-d]pyrimidine derivative featuring a pyrrolidine ring substituted with a methyl group and a methanesulfonamide moiety. Its structure is characterized by:

  • Core heterocycle: Pyrido[3,4-d]pyrimidine, a nitrogen-rich bicyclic system known for its role in kinase inhibition and anticancer activity.
  • Substituents: A 2-methyl group on the pyrido-pyrimidine core and a methanesulfonamide group attached to the pyrrolidine ring.
  • Synthetic relevance: Likely synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acid derivatives, as seen in structurally related compounds .

Properties

IUPAC Name

N-methyl-N-[1-(2-methylpyrido[3,4-d]pyrimidin-4-yl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2S/c1-10-16-13-8-15-6-4-12(13)14(17-10)19-7-5-11(9-19)18(2)22(3,20)21/h4,6,8,11H,5,7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHYQHLZBVAWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCC(C3)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide typically involves multiple steps, starting with the construction of the pyrido[3,4-d]pyrimidin-4-yl core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating under reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide may be used to study enzyme inhibition or as a tool to probe biological pathways.

Medicine

In the medical field, this compound has potential therapeutic applications. It may be investigated for its activity against various diseases, including cancer and inflammatory disorders.

Industry

In industry, this compound could be used in the development of new materials or as a component in pharmaceutical formulations.

Mechanism of Action

The mechanism by which N-methyl-N-(1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues in Patent Literature

Compound A : N-methyl-N-[1-(2-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-pyrrolidin-3-yl]-methanesulfonamide (EP 2402347 A1)
  • Core heterocycle: Thieno[3,2-d]pyrimidine (sulfur-containing) vs. pyrido[3,4-d]pyrimidine (nitrogen-containing) in the target compound.
  • Key substituents: Morpholino group at position 4 of the thieno-pyrimidine core. Methyl group at position 2 and a methylsulfonamide-pyrrolidine side chain.
  • Synthesis : Reacted with 4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole via cross-coupling, followed by silica purification .
  • Implications: The thieno-pyrimidine core may reduce metabolic stability compared to pyrido-pyrimidine due to sulfur’s susceptibility to oxidation. Morpholino substitution enhances solubility but could limit membrane permeability.
Compound B : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide (Example 56, FR Patent)
  • Core heterocycle : Pyrazolo[3,4-d]pyrimidine vs. pyrido-pyrimidine in the target compound.
  • Key substituents :
    • Fluorophenyl-chromen group at position 2.
    • Isopropyl-sulfonamide at the benzene ring.
  • Physicochemical data :
    • Melting point: 252–255°C.
    • Molecular mass: 603.0 (M⁺+1) .
  • Bulky fluorophenyl-chromen substituents may improve target binding but reduce solubility.

Comparative Analysis Table

Feature Target Compound Compound A Compound B
Core structure Pyrido[3,4-d]pyrimidine Thieno[3,2-d]pyrimidine Pyrazolo[3,4-d]pyrimidine
Key substituents 2-methyl, pyrrolidine-sulfonamide 4-morpholino, pyrrolidine-sulfonamide Fluorophenyl-chromen, isopropyl-sulfonamide
Molecular weight ~400–450 (estimated) Not reported 603.0
Synthetic method Likely Suzuki coupling Suzuki coupling (Procedure A) Suzuki coupling with Pd catalyst
Physicochemical traits Moderate solubility (polar core) High solubility (morpholino) Low solubility (bulky substituents)
Biological relevance Kinase inhibition (inferred) Kinase/protease inhibition (patent) Anticancer/chromen-associated

Key Research Findings

Core Heterocycle Impact: Pyrido-pyrimidines generally exhibit superior metabolic stability compared to thieno- or pyrazolo-pyrimidines due to reduced susceptibility to oxidative metabolism . Nitrogen-rich cores (e.g., pyrido) enhance hydrogen bonding with kinase ATP-binding pockets.

Substituent Effects: Methanesulfonamide groups (common in all three compounds) improve aqueous solubility and target engagement via hydrogen bonding.

Synthetic Trends :

  • All compounds rely on cross-coupling (e.g., Suzuki) for core functionalization, highlighting the versatility of boronic acid derivatives in heterocyclic chemistry .

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